molecular formula C19H26N6O3 B2497768 N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-49-5

N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2497768
CAS No.: 946361-49-5
M. Wt: 386.456
InChI Key: STGOFMDZORBZFJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-4-28-15-8-6-14(7-9-15)24-12-13-25-18(27)16(21-22-19(24)25)17(26)20-10-5-11-23(2)3/h6-9H,4-5,10-13H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGOFMDZORBZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS No. 946361-49-5) is a complex heterocyclic compound that exhibits a range of biological activities due to its unique structural features. This compound belongs to a class of imidazo[2,1-c][1,2,4]triazine derivatives known for their potential therapeutic applications. The following sections will detail the biological activity of this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H26N6O3
  • Molecular Weight : 386.4 g/mol
  • Structural Features : The compound features a tetrahydroimidazo core with a dimethylamino group and an ethoxyphenyl substituent which contribute to its biological properties.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity

Studies have shown that certain derivatives of this compound possess significant antimicrobial properties. For instance:

  • Analog with Fluorophenyl Substitution : Exhibited notable antimicrobial activity against various bacterial strains.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • Mechanism : Inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways have been observed in vitro.

3. Cytotoxicity

Cytotoxic effects against cancer cell lines have been reported:

  • Example : An analog with bromothiophen substitution demonstrated significant cytotoxicity in breast cancer cell lines.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs involved in inflammatory and pain pathways .

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Assessment

In vivo studies demonstrated the ability of the compound to reduce inflammation in animal models induced by carrageenan. The results showed a significant reduction in paw edema compared to control groups.

Data Summary Table

Compound NameStructural FeaturesBiological Activity
N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamideFluorophenyl substitutionAntimicrobial
N-[3-(dimethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamideMethylphenyl substitutionAnti-inflammatory
8-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-6-methylimidazo[2,1-c][1,2]triazineBromothiophen substitutionCytotoxic

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